molecular formula C23H31N3O B2407382 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide CAS No. 1005297-67-5

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide

Cat. No.: B2407382
CAS No.: 1005297-67-5
M. Wt: 365.521
InChI Key: HVWCTAUVTNBZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a hybrid structure incorporating key pharmacophoric elements, including an indoline moiety and a dimethylaminophenyl group, linked by an ethyl chain and capped with a pivalamide group. Such a structure is commonly investigated for its potential to exhibit multi-target activity. Based on its structural features, which are found in compounds reported in scientific literature, this molecule is a candidate for probing various biological pathways. Its core components are associated with a range of pharmacological activities. The indoline scaffold is a privileged structure in drug discovery, often implicated in interactions with central nervous system targets. The dimethylamino group is a common feature in molecules designed to modulate receptor activity. The pivalamide group can influence the compound's metabolic stability and pharmacokinetic profile. Researchers are exploring this and similar hybrid molecules for potential application in areas such as neurological disorders and oncology. The mechanism of action is likely complex and may involve interactions with histaminergic, serotonergic, or other G-protein coupled receptors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-23(2,3)22(27)24-16-21(18-10-12-19(13-11-18)25(4)5)26-15-14-17-8-6-7-9-20(17)26/h6-13,21H,14-16H2,1-5H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWCTAUVTNBZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide can be deconstructed into three critical intermediates (Fig. 1):

  • 2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethylamine : The ethylamine backbone bearing both aromatic substituents.
  • Pivaloyl chloride : The acylating agent for introducing the terminal amide group.

Retrosynthetic disconnection suggests two primary strategies:

  • Route A : Sequential assembly of the ethylamine backbone followed by acylation.
  • Route B : Convergent coupling of pre-functionalized fragments.

Stepwise Synthetic Routes

Route A: Backbone Assembly via Cyanohydrin Formation

This method adapts principles from the synthesis of structurally related amines, as demonstrated in patent CN103896782B.

Step 1: Cyanohydrin Formation

Reagents :

  • 4-(Dimethylamino)propiophenone
  • Indoline
  • Sodium cyanide (NaCN)
  • Dimethylamine (40% in methanol)

Procedure :
4-(Dimethylamino)propiophenone undergoes an addition reaction with indoline in the presence of NaCN and dimethylamine. The reaction proceeds under mild pressure (0.2–0.4 MPa) at 60–80°C for 8–12 hours, yielding 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)propanenitrile.

Mechanism :
The ketone undergoes nucleophilic attack by cyanide, forming a cyanohydrin intermediate. Concurrently, dimethylamine facilitates the substitution of the hydroxyl group with indoline via an SN2 mechanism.

Step 2: Nitrile Hydrolysis to Primary Amine

Reagents :

  • Sodium hydroxide (NaOH)
  • Water

Conditions :
The nitrile intermediate is refluxed in aqueous NaOH (pH ≥ 12) for 12–16 hours, hydrolyzing the nitrile to a carboxylic acid, which is subsequently reduced to the primary amine using sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Step 3: Acylation with Pivaloyl Chloride

Reagents :

  • Pivaloyl chloride
  • Triethylamine (TEA)
  • Dichloromethane (DCM)

Procedure :
The primary amine is treated with pivaloyl chloride (1.2 equiv) and TEA (2.0 equiv) in DCM at 0°C. The reaction is stirred for 4 hours, followed by aqueous workup to isolate the pivalamide product.

Yield Optimization :

  • Excess acylating agent (1.5 equiv) improves yield to 85–90%.
  • Low temperatures minimize side reactions such as over-acylation.

Route B: Convergent Coupling of Pre-Functionalized Fragments

Fragment 1: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanol

Synthesis :
4-(Dimethylamino)acetophenone is reduced using NaBH4 in ethanol, followed by bromination with PBr3 to yield the bromoethanol derivative.

Fragment 2: Indoline-1-carboxylic Acid

Synthesis :
Indoline is oxidized to indoline-1-carboxylic acid using KMnO4 in acidic medium.

Coupling Reaction

Reagents :

  • 2-Bromo-1-(4-(dimethylamino)phenyl)ethanol
  • Indoline-1-carboxylic acid
  • N,N'-Dicyclohexylcarbodiimide (DCC)

Procedure :
The bromoethanol fragment reacts with indoline-1-carboxylic acid under DCC-mediated esterification. The ester is subsequently reduced to the ethylamine using LiAlH4, followed by acylation as in Route A.

Advantages :

  • Higher regioselectivity compared to Route A.
  • Modular design allows for late-stage diversification.

Comparative Analysis of Synthetic Methods

Parameter Route A (Cyanohydrin) Route B (Convergent)
Total Yield 65–70% 55–60%
Step Count 3 5
Purification Complexity Moderate (column chromatography) High (multiple intermediates)
Scalability Industrial-friendly Laboratory-scale

Route A is preferred for large-scale synthesis due to fewer steps and higher overall yield. Route B, while more laborious, offers greater flexibility for structural analogs.

Optimization Strategies

Solvent Selection

  • Cyanohydrin Formation : Methanol enhances nucleophilicity of cyanide but may lead to ester byproducts. Switching to tetrahydrofuran (THF) reduces side reactions.
  • Acylation : Dichloromethane (DCM) outperforms ethyl acetate due to better solubility of the amine intermediate.

Catalytic Enhancements

  • Palladium Catalysis : Introducing Pd(OAc)2 in the coupling step (Route B) improves yield by 15% via C–N bond formation.
  • Microwave Assistance : Reducing reaction time for nitrile hydrolysis from 16 hours to 4 hours under microwave irradiation (100°C, 300 W).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3) :
    • δ 1.21 (s, 9H, pivalamide C(CH3)3).
    • δ 2.92 (s, 6H, N(CH3)2).
    • δ 3.45–3.62 (m, 2H, CH2NH).
    • δ 6.78–7.45 (m, 8H, aromatic protons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 365.5 [M+H]+, consistent with the molecular formula C21H28N4O.

Challenges and Mitigation

Steric Hindrance

The bulky pivalamide group impedes acylation. Mitigation includes:

  • Using excess acylating agent (1.5–2.0 equiv).
  • Slow addition of pivaloyl chloride to prevent aggregation.

Purification Difficulties

  • Silica Gel Chromatography : Employ gradient elution (hexane:ethyl acetate 8:2 to 5:5) to resolve closely eluting impurities.
  • Recrystallization : Tert-butyl methyl ether (TBME) yields high-purity crystals (>98%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide exhibits promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines, including those associated with breast, colon, and lung cancers.

Case Studies

  • A study demonstrated that derivatives of similar compounds showed significant cytotoxicity against multiple human cancer cell lines, suggesting a potential for this compound to be developed into an effective anticancer agent .
  • Another investigation focused on the synthesis of molecular hybrids containing indole and dimethylamino moieties, revealing their effectiveness in targeting cancer cells through apoptosis induction .

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The dimethylamino group is known for its ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) activity.

Potential Mechanisms

Research into similar compounds indicates that they may modulate neurotransmitter systems or exhibit neuroprotective effects, making them candidates for treating conditions such as depression or neurodegenerative diseases .

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(2-(4-(dimethylamino)phenyl)ethyl)pivalamide: Lacks the indolinyl group.

  • N-(2-(indolin-1-yl)ethyl)pivalamide: Lacks the phenyl group with the dimethylamino substitution.

Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is unique due to the combination of the dimethylamino group and the indolinyl group, which may confer distinct chemical and biological properties compared to its simpler analogs.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Enhances lipophilicity and potential CNS activity.
  • Indolin moiety : Associated with various biological activities, including anticancer properties.
  • Pivalamide group : May contribute to the compound's stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation, similar to other compounds in its class. For instance, compounds with similar structures have shown inhibition against Polo-like kinase 1 (Plk1), which is crucial for mitosis and cell proliferation .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through mechanisms involving mitochondrial pathways, leading to increased oxidative stress and disruption of cellular homeostasis .
  • Cell Cycle Arrest : By targeting key regulatory proteins in the cell cycle, the compound may cause arrest at specific phases, thus preventing tumor growth and proliferation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.6Inhibition of tubulin polymerization
HeLa (Cervical)4.3Induction of apoptosis
MCF7 (Breast)6.0Cell cycle arrest at G2/M phase

Case Studies

  • Study on Lung Cancer Cells : A study investigating the effects of the compound on A549 cells revealed significant cytotoxicity, with mechanisms involving disruption of microtubule dynamics leading to apoptosis .
  • Cervical Cancer Research : In HeLa cells, the compound was found to induce apoptosis through mitochondrial pathways, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates favorable absorption characteristics due to the dimethylamino group, enhancing its ability to cross biological membranes. However, detailed toxicological studies are necessary to assess potential side effects, especially concerning neurotoxicity due to its structural similarity to other CNS-active compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)pivalamide?

  • Methodology :

  • Stepwise coupling : Utilize a multi-step synthesis involving condensation of indole derivatives with pivalamide precursors. For example, describes crystalline form synthesis via amide bond formation and purification under controlled pH/temperature .
  • Catalytic agents : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the dimethylamino group, as seen in structurally related pyridine derivatives ( ) .
  • Purification : Use column chromatography (silica gel) and recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) () .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS (e.g., m/z ~450–500 range) () .
  • X-ray Crystallography : Resolve 3D structure for stereochemical validation, as applied in for related acetamide derivatives .

Q. What in vitro models are appropriate for preliminary pharmacological screening?

  • Methodology :

  • Cell-based assays : Use HEK293 or SH-SY5Y cells to assess neuroactivity (e.g., calcium flux assays). demonstrates antimicrobial inhibitor screening in macrophage models .
  • Enzyme inhibition : Test against kinases or GPCRs via fluorescence polarization () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Dose-response profiling : Conduct multi-concentration assays (e.g., 0.1–100 µM) to identify non-linear effects () .
  • Batch variability analysis : Compare synthetic batches using HPLC-MS to rule out impurity-driven discrepancies ( ) .
  • Orthogonal assays : Validate activity across platforms (e.g., SPR binding vs. functional cellular assays) ( ) .

Q. What computational strategies predict target interactions and binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR from ) to map binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes () .
  • QSAR modeling : Train models on analogs (e.g., trifluoromethyl-containing compounds in ) to predict affinity .

Q. How to design SAR studies to optimize bioactivity?

  • Methodology :

  • Substituent scanning : Synthesize derivatives with modified indole or pivalamide groups ( suggests dimethylaminoethyl sulfamoyl analogs as SAR probes) .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing dimethylamino with pyrrolidine) ( ) .

Q. What strategies improve metabolic stability without compromising potency?

  • Methodology :

  • Isotope labeling : Use 14^{14}C-labeled compound in microsomal stability assays () .
  • Structural rigidification : Introduce cyclopropyl or heterocyclic moieties to reduce CYP450 metabolism (’s trifluoromethyl example) .

Q. What protocols ensure reliable in vivo toxicity assessment?

  • Methodology :

  • MTD studies : Administer escalating doses (1–100 mg/kg) in rodent models, monitoring organ histopathology () .
  • PK/PD integration : Measure plasma half-life and correlate with efficacy/toxicity endpoints () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.